molecular formula C25H25N3O5 B4016250 N-[2-({[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]amino}carbonyl)phenyl]-2-furamide

N-[2-({[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]amino}carbonyl)phenyl]-2-furamide

Cat. No. B4016250
M. Wt: 447.5 g/mol
InChI Key: HOVZVPVRMGSLPG-UHFFFAOYSA-N
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Description

The investigation of benzamide derivatives and morpholinyl compounds has been extensive due to their significant biological activities and potential therapeutic applications. These studies encompass the synthesis of complex molecules, analysis of their molecular structure, exploration of their chemical reactions and properties, and the assessment of their physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, starting with specific isocyanates and amines, followed by cyclization processes. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide involved the condensation of 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine, showcasing a method that could potentially be adapted for the synthesis of the compound (Lu et al., 2017).

Molecular Structure Analysis

Crystal structure determination is a critical step in understanding the molecular geometry and spatial arrangement of atoms within these compounds. For example, the crystal structure of similar compounds has been determined to belong to the monoclinic system, providing insights into the bonding interactions and molecular conformation (Lu et al., 2018).

Chemical Reactions and Properties

The reactivity of these compounds can be explored through their participation in various chemical reactions, such as the reaction of 2-amino-4,5-dihydro-3-furancarboxamides with morpholine, indicating the versatility of morpholine derivatives in synthesizing heterocyclic compounds (Yamagata et al., 2002).

properties

IUPAC Name

N-[2-[(1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl)carbamoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5/c29-23(19-9-4-5-10-20(19)26-24(30)22-11-6-14-33-22)27-21(17-18-7-2-1-3-8-18)25(31)28-12-15-32-16-13-28/h1-11,14,21H,12-13,15-17H2,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVZVPVRMGSLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[1-(morpholin-4-yl)-1-oxo-3-phenylpropan-2-yl]carbamoyl}phenyl)furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-({[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]amino}carbonyl)phenyl]-2-furamide
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N-[2-({[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]amino}carbonyl)phenyl]-2-furamide
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N-[2-({[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]amino}carbonyl)phenyl]-2-furamide
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N-[2-({[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]amino}carbonyl)phenyl]-2-furamide
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N-[2-({[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]amino}carbonyl)phenyl]-2-furamide
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N-[2-({[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]amino}carbonyl)phenyl]-2-furamide

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